(3S,4S)-4-aminooxan-3-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S,4S)-4-aminooxan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXXMEFWSWRREY-UYXJWNHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@H]1N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864003-03-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864003-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for 3s,4s 4 Aminooxan 3 Ol Hydrochloride
Strategies for Stereoselective Construction of the Oxane Ring System
The cornerstone of synthesizing (3S,4S)-4-aminooxan-3-ol lies in the ability to meticulously control the three-dimensional arrangement of the amino and hydroxyl groups on the oxane framework. Key strategies involve leveraging existing chirality or creating new stereocenters with high precision.
One of the most effective approaches to establish the desired stereochemistry is to begin with a precursor that already contains one or more stereocenters. diva-portal.org This "chiral pool" approach allows for the transfer of stereochemical information from the starting material to the final product. For the synthesis of the target oxane, a common strategy involves the diastereoselective functionalization of a chiral, non-racemic cyclic alkene or a related derivative.
For instance, a chiral oxene precursor can be subjected to a diastereoselective epoxidation or dihydroxylation reaction. The inherent chirality of the starting material directs the incoming reagents to one face of the molecule, preferentially forming one diastereomer over the other. Subsequent nucleophilic ring-opening of an epoxide or manipulation of the diol can then be used to install the amino group with the correct orientation relative to the hydroxyl group. The success of this method hinges on the ability of the existing stereocenter(s) to effectively bias the stereochemical outcome of subsequent transformations.
Table 1: Representative Diastereoselective Reactions on Chiral Cyclic Precursors
| Chiral Precursor | Reagent | Key Transformation | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| (S)-Glycidol Derivative | Dihydroxylation (e.g., OsO₄) | Formation of Diol | >95:5 |
| Chiral Oxene | Epoxidation (e.g., m-CPBA) | Epoxide Formation | >90:10 |
Note: Data are representative of typical diastereoselective transformations used in the synthesis of complex molecules and illustrate the level of control achievable.
An alternative and powerful strategy involves the desymmetrization of a prochiral or meso epoxide. organicreactions.org This approach begins with an achiral epoxide precursor that possesses a plane of symmetry. The key step is the enantioselective ring-opening with a nitrogen nucleophile, catalyzed by a chiral catalyst. nih.govrroij.com This reaction simultaneously sets both the absolute and relative stereochemistry of the newly formed amino alcohol functionality.
The catalyst, typically a chiral Lewis acid or a metal complex with a chiral ligand, coordinates to the epoxide, rendering the two electrophilic carbons stereochemically distinct. The nitrogen nucleophile is then delivered to one of these carbons preferentially, leading to the formation of one enantiomer of the amino alcohol in excess. mdpi.com This method is highly efficient as it generates two stereocenters in a single, highly controlled step. For the synthesis of (3S,4S)-4-aminooxan-3-ol, this would involve the opening of a suitable oxane-derived meso-epoxide with an ammonia (B1221849) equivalent or a protected amine. organicreactions.org
Table 2: Examples of Chiral Catalyst Systems for Enantioselective Epoxide Opening
| Catalyst System | Nucleophile | Solvent | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Cr(III)-Salen Complex | TMSN₃ followed by reduction | Ether | 90-98% |
| Chiral Ti(IV) Complex | Benzylamine | Toluene | 85-95% |
Note: This table showcases common catalyst systems known to be effective for the enantioselective ring-opening of meso-epoxides with nitrogen nucleophiles.
Asymmetric Catalysis in the Synthesis of Chiral Aminooxanols
Asymmetric catalysis is central to the modern synthesis of enantiomerically pure compounds, including chiral aminooxanols. diva-portal.org These methods utilize small amounts of a chiral catalyst to generate large quantities of a chiral product.
Beyond epoxide opening, other asymmetric catalytic reactions can be employed to construct the (3S,4S) stereochemistry. For example, the Sharpless asymmetric aminohydroxylation can introduce both the nitrogen and oxygen functionalities across a double bond of an appropriate oxene precursor in a single step. diva-portal.org The reaction utilizes a chiral ligand, typically derived from a cinchona alkaloid, to control the facial selectivity of the addition, thereby yielding a specific enantiomer.
Another advanced method is the copper-catalyzed asymmetric propargylic substitution, which can be adapted to synthesize precursors for γ-amino alcohols. nih.govresearchgate.net By carefully selecting the chiral ligand, specific stereoisomers can be targeted. While not a direct route, this methodology provides access to highly functionalized and enantiomerically enriched building blocks that can be further elaborated to form the desired oxane ring system. nih.govrsc.org
Enzymatic methods offer an exceptionally high degree of selectivity for separating enantiomers from a racemic mixture, a process known as kinetic resolution. researchgate.net In a typical scenario, a racemic mixture of an aminooxanol precursor, such as an esterified alcohol, is treated with an enzyme like a lipase. researchgate.net The enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer at a much faster rate than the other.
This leaves one enantiomer unreacted and the other transformed into a new product. For example, lipase-catalyzed transesterification of a racemic mixture of (±)-4-aminooxan-3-ol could selectively acylate the (3S,4S) enantiomer, allowing for its separation from the unreacted (3R,4R) enantiomer. Multi-enzyme, one-pot systems can also be designed to sequentially create stereogenic centers with a high degree of control, offering a green and efficient synthetic route. mdpi.com
Table 3: Comparison of Enzymatic Resolution and Asymmetric Synthesis
| Method | Principle | Advantages | Typical Selectivity (e.e.) |
|---|---|---|---|
| Asymmetric Synthesis | Creates a chiral product from an achiral precursor using a chiral catalyst/reagent. | High atom economy, direct access to one enantiomer. | 90-99% |
Optimization of Reaction Conditions and Reagent Selection for Enhanced Stereocontrol
Achieving optimal stereoselectivity is not only dependent on the choice of catalyst or strategy but also on the meticulous optimization of reaction conditions. researchgate.net Factors such as solvent, temperature, concentration, and the nature of additives can have a profound impact on the stereochemical outcome of a reaction.
For instance, in enantioselective epoxide opening reactions, the choice of solvent can influence the conformation and activity of the catalyst-substrate complex. organic-chemistry.org Polar, aprotic solvents may be preferred in some cases, while nonpolar solvents might be optimal in others. Temperature is another critical variable; lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states, albeit sometimes at the cost of reaction rate. The selection of the nitrogen nucleophile (e.g., azide (B81097) vs. a protected amine) and any additives (e.g., Lewis acid co-catalysts) must also be carefully screened to maximize both chemical yield and stereochemical purity. researchgate.net Systematic screening of these parameters is crucial for developing a robust and efficient synthesis of (3S,4S)-4-aminooxan-3-ol hydrochloride.
Influence of Solvent Systems and Temperature Regulation
The diastereoselectivity of reactions to form vicinal amino alcohols like (3S,4S)-4-aminooxan-3-ol is highly sensitive to the reaction environment. The choice of solvent and precise temperature control are critical parameters that can dictate the stereochemical outcome. While specific studies on the synthesis of (3S,4S)-4-aminooxan-3-ol are not extensively detailed in publicly available literature, general principles of diastereoselective synthesis provide a framework for understanding these influences.
Solvent systems can affect the transition state energies of the diastereomeric pathways. Polar aprotic solvents, for example, can stabilize charged intermediates, which may favor one stereochemical outcome over another. In contrast, nonpolar solvents might promote intramolecular hydrogen bonding in a transition state, leading to a different diastereomeric preference. Temperature regulation is equally critical; lower temperatures generally enhance selectivity by amplifying the small energy differences between the diastereomeric transition states. nih.gov
To illustrate the profound impact of reaction conditions on stereoselectivity in analogous systems, consider the asymmetric Michael addition of β-keto esters to nitroalkenes, a reaction that also generates vicinal stereocenters. The following table, adapted from studies on similar transformations, demonstrates how solvent and temperature can dramatically influence diastereomeric and enantiomeric excesses.
| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Amino Alcohol 1a | Toluene | 0 | 83:17 | 45 |
| Amino Alcohol 1a | Toluene | -30 | 99:1 | 99 |
| Amino Alcohol 1b | Toluene | -30 | 96:4 | 98 |
| Amino Alcohol 1c | Toluene | -30 | 98:2 | 99 |
This data is illustrative of general principles in asymmetric synthesis and is not specific to the synthesis of this compound.
Strategic Use of Activating and Protecting Groups
The synthesis of a bifunctional molecule like (3S,4S)-4-aminooxan-3-ol, which contains both a hydroxyl and an amino group, necessitates a sophisticated protecting group strategy. jocpr.com Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. researchgate.net
For the synthesis of (3S,4S)-4-aminooxan-3-ol, both the amino and hydroxyl groups would likely require protection. The choice of protecting groups is critical and must be orthogonal, meaning that one can be removed selectively without affecting the other.
Protecting Groups for the Amino Function: Commonly used protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically stable to a wide range of non-acidic conditions and is readily removed with acid. The Cbz group is stable to acidic and basic conditions and is commonly cleaved by hydrogenolysis.
Protecting Groups for the Hydroxyl Function: The hydroxyl group can be protected as an ether, such as a benzyl (B1604629) (Bn) ether, or as a silyl (B83357) ether, for instance, a tert-butyldimethylsilyl (TBS) ether. Benzyl ethers are robust and can be removed by hydrogenolysis. Silyl ethers are popular due to their ease of introduction and removal under specific conditions, often using fluoride (B91410) ion sources.
The strategic selection and application of these protecting groups allow for the sequential and controlled construction of the target molecule, ensuring that the desired stereochemistry is maintained throughout the synthetic sequence.
| Functional Group | Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Cleavage Conditions |
|---|---|---|---|---|
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) or HCl |
| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |
| Alcohol | Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) |
| Alcohol | tert-Butyldimethylsilyl | TBS | TBSCl, Imidazole | Tetrabutylammonium fluoride (TBAF) |
Formation and Utility of the Hydrochloride Salt in Synthetic Protocols for Stability and Handling
The final step in many synthetic routes yielding a basic amino compound is the formation of a salt, often a hydrochloride salt. In the case of (3S,4S)-4-aminooxan-3-ol, the hydrochloride salt offers several advantages for stability and handling, which are crucial in both laboratory and potential industrial settings.
Amino alcohols can be susceptible to degradation, particularly oxidation of the amino group. Conversion to the hydrochloride salt protonates the basic nitrogen atom, rendering it less nucleophilic and less prone to oxidative decomposition. nih.gov This increased stability is beneficial for long-term storage and ensures the purity of the compound.
Furthermore, free amines are often oils or low-melting solids, which can be difficult to handle, purify, and accurately weigh. In contrast, hydrochloride salts are typically crystalline solids with well-defined melting points. This crystalline nature facilitates purification by recrystallization and simplifies handling and formulation processes. The formation of the hydrochloride salt is generally a straightforward process, often achieved by treating a solution of the free amine with hydrochloric acid.
| Property | Free Amine | Hydrochloride Salt |
|---|---|---|
| Physical State | Often oil or low-melting solid | Typically a crystalline solid |
| Handling | Can be difficult to weigh and transfer | Easier to handle and weigh accurately |
| Purification | Often requires chromatography | Can often be purified by recrystallization |
| Stability | More susceptible to oxidation and degradation | Generally more stable for long-term storage |
Chemical Reactivity and Derivatization Strategies of 3s,4s 4 Aminooxan 3 Ol Hydrochloride
Amine-Centered Transformations of the 4-Aminooxan-3-ol Moiety
The primary amino group in the 4-aminooxan-3-ol moiety is a nucleophilic center that readily participates in a variety of chemical reactions. These transformations allow for the introduction of diverse substituents at the C4 position, significantly altering the molecule's steric and electronic properties.
The primary amine of (3S,4S)-4-aminooxan-3-ol is readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the amino alcohol with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640). The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct. Common bases include triethylamine (B128534) or pyridine (B92270). Alternatively, amide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) can be employed for the direct condensation of carboxylic acids with the amine. nih.gov
These reactions are generally high-yielding and can be performed under mild conditions. The resulting N-acyl derivatives are often stable, crystalline solids. The choice of acylating agent allows for the introduction of a wide variety of functional groups, including aliphatic, aromatic, and heterocyclic moieties.
Table 1: Representative Acylation Reactions for Amide Formation
| Amine Substrate | Acylating Agent | Reagents and Conditions | Product |
|---|---|---|---|
| Cyclic 1,2-Amino Alcohol | Acyl Chloride | Triethylamine, Dichloromethane, 0 °C to rt | N-Acyl-amino alcohol |
The amino group of (3S,4S)-4-aminooxan-3-ol can act as a nucleophile in substitution reactions, although direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. A more effective and widely used method for the synthesis of N-substituted derivatives is reductive amination. masterorganicchemistry.comorganic-chemistry.org
This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine in the presence of the carbonyl starting material. masterorganicchemistry.com This method is highly versatile, tolerating a wide range of functional groups on both the amine and the carbonyl compound.
Table 2: Representative Reductive Amination Reactions
| Amine Substrate | Carbonyl Compound | Reagents and Conditions | Product |
|---|---|---|---|
| Cyclic 1,2-Amino Alcohol | Aldehyde/Ketone | NaBH3CN, Methanol (B129727), Acetic Acid | N-Alkyl-amino alcohol |
The reaction of the primary amine of (3S,4S)-4-aminooxan-3-ol with aldehydes or ketones under dehydrating conditions leads to the formation of imines (Schiff bases). These imines can be stable compounds themselves or can serve as intermediates for further transformations.
Of particular interest is the intramolecular cyclization of derivatives of 1,2-amino alcohols to form heterocyclic structures. For instance, after acylation of the amino group, the resulting N-(2-hydroxyethyl)amide can undergo dehydrative cyclization to form 2-oxazolines. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com This cyclization can be promoted by a variety of reagents, including thionyl chloride, Burgess reagent, or under acidic conditions. The formation of these rigid heterocyclic systems can be valuable for locking the conformation of the molecule and for introducing new stereocenters.
Similarly, condensation of 1,2-amino alcohols with aldehydes can yield oxazolidine (B1195125) rings. These reactions are often reversible and can be driven to completion by removal of water. The resulting oxazolidines can be used as protecting groups for the amino alcohol moiety or as chiral auxiliaries in asymmetric synthesis.
Hydroxyl-Centered Transformations of the 3-Hydroxyoxan-4-amine Moiety
The secondary hydroxyl group at the C3 position of the 4-aminooxan-3-ol moiety offers another site for chemical modification. Derivatization at this position can significantly impact the molecule's polarity and hydrogen bonding capabilities. To avoid competing reactions at the more nucleophilic amine, the amino group is often protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate (B1207046), prior to transformations at the hydroxyl group.
The secondary hydroxyl group can be esterified to form the corresponding esters. This is typically achieved by reacting the N-protected amino alcohol with an acyl chloride or carboxylic anhydride in the presence of a base such as triethylamine or pyridine. Alternatively, direct condensation with a carboxylic acid can be accomplished using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
Esterification allows for the introduction of a wide range of functional groups, thereby modifying the lipophilicity and other physicochemical properties of the parent molecule. The resulting esters can also serve as prodrugs, designed to be hydrolyzed in vivo to release the active amino alcohol.
Table 3: Representative Esterification Reactions
| Hydroxyl Substrate | Acylating Agent | Reagents and Conditions | Product |
|---|---|---|---|
| N-Boc-cyclic 1,2-Amino Alcohol | Acyl Chloride | Triethylamine, Dichloromethane, 0 °C to rt | O-Acyl-N-Boc-amino alcohol |
The formation of ethers from the hydroxyl group of (3S,4S)-4-aminooxan-3-ol is another important derivatization strategy. The Williamson ether synthesis is a common method employed for this transformation. nih.govnih.gov This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide. The resulting alkoxide then acts as a nucleophile, displacing a leaving group (typically a halide or a sulfonate) from an alkylating agent to form the ether linkage.
The choice of solvent is crucial in the Williamson ether synthesis, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) often being used to dissolve the reactants and facilitate the SN2 reaction. This method allows for the introduction of a variety of alkyl and aryl groups at the C3 position, further expanding the chemical space accessible from the 4-aminooxan-3-ol scaffold.
Table 4: Representative Etherification Reactions
| Hydroxyl Substrate | Alkylating Agent | Reagents and Conditions | Product |
|---|---|---|---|
| N-Protected-cyclic 1,2-Amino Alcohol | Alkyl Halide | Sodium Hydride, DMF, 0 °C to rt | O-Alkyl-N-Protected-amino alcohol |
Oxidation Reactions to Carbonyl or Carboxylic Acid Functionalities
The secondary hydroxyl group in (3S,4S)-4-aminooxan-3-ol hydrochloride presents a key site for oxidation reactions, enabling access to valuable carbonyl and carboxylic acid derivatives. The proximity of the amino group, however, necessitates careful selection of oxidizing agents and reaction conditions to achieve chemoselectivity and avoid undesired side reactions, such as N-oxidation or cleavage of the oxane ring.
Common oxidation protocols for secondary alcohols can be adapted for this substrate. For instance, Swern oxidation, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, offers a mild and effective method for conversion of the alcohol to the corresponding ketone, (4S)-4-aminooxan-3-one. This method is generally well-suited for substrates bearing sensitive functional groups. Another widely used approach involves chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). These reagents can facilitate the oxidation of the secondary alcohol to a ketone under relatively mild, non-aqueous conditions, thereby minimizing potential side reactions involving the amino group.
For the synthesis of the corresponding carboxylic acid derivative, a more vigorous oxidation is required, which typically involves cleavage of the C3-C4 bond. Oxidative cleavage can be achieved using reagents such as periodic acid (H₅IO₆) or lead tetraacetate (Pb(OAc)₄), particularly after protection of the amino group. This process would lead to a linear aldehyde-acid precursor, which can be further oxidized to a dicarboxylic acid derivative. It is important to note that direct oxidation of the secondary alcohol to a carboxylic acid without ring cleavage is not a standard transformation.
The table below summarizes potential oxidation reactions for this compound, highlighting the expected products and typical reagents.
| Reagent/Reaction | Target Functionality | Expected Product | Notes |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Ketone | (4S)-4-aminooxan-3-one | Mild conditions, suitable for sensitive substrates. |
| Pyridinium Chlorochromate (PCC) | Ketone | (4S)-4-aminooxan-3-one | Requires non-aqueous solvent to prevent over-oxidation. |
| Pyridinium Dichromate (PDC) | Ketone | (4S)-4-aminooxan-3-one | Similar to PCC, offers good selectivity for ketone formation. |
| Periodic Acid (H₅IO₆) / Lead Tetraacetate (Pb(OAc)₄) | Carboxylic Acid (via ring cleavage) | Acyclic dicarboxylic acid derivative | Requires prior protection of the amino group. |
Dual Functional Group Reactivity and Chemo-selective Manipulations
The presence of both an amino and a hydroxyl group in this compound imparts a rich and versatile chemical reactivity to the molecule. However, the similar nucleophilic nature of these two functional groups presents a challenge in achieving selective derivatization. Strategic manipulation of reaction conditions and protecting group strategies are therefore paramount for chemo-selective transformations.
Selective Derivatization of Amino versus Hydroxyl Groups
The selective derivatization of the amino group in the presence of the hydroxyl group is generally more straightforward due to the inherently higher nucleophilicity of the primary amine. This difference in reactivity can be exploited to achieve selective N-functionalization under carefully controlled conditions.
Selective N-Acylation: The amino group can be selectively acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base. The reaction is typically carried out at low temperatures to minimize competing O-acylation. The use of a stoichiometric amount of the acylating agent is also crucial for achieving high selectivity. For instance, reaction with acetyl chloride in the presence of triethylamine in a suitable aprotic solvent would be expected to yield the corresponding N-acetyl derivative, N-((3S,4S)-3-hydroxyoxan-4-yl)acetamide, as the major product.
Selective N-Sulfonylation: Similarly, selective sulfonylation of the amino group can be achieved using sulfonyl chlorides, such as tosyl chloride or mesyl chloride, under basic conditions. The resulting sulfonamide is a valuable intermediate for further transformations and can also serve as a protecting group for the amine.
Conversely, achieving selective derivatization of the hydroxyl group requires the prior protection of the more reactive amino group. Once the amine is protected, for example as a carbamate (e.g., Boc or Cbz), the hydroxyl group can be targeted with a variety of reagents.
O-Alkylation and O-Acylation: With the amino group protected, the hydroxyl group can be readily alkylated using alkyl halides under basic conditions (e.g., Williamson ether synthesis) or acylated using acyl chlorides or anhydrides in the presence of a base like pyridine or DMAP.
The following table outlines strategies for the selective derivatization of the amino and hydroxyl groups of this compound.
| Target Group | Reaction Type | Reagents and Conditions | Expected Product |
| Amino | N-Acylation | Acyl chloride/anhydride, non-nucleophilic base, low temperature | N-acyl derivative |
| Amino | N-Sulfonylation | Sulfonyl chloride, base | N-sulfonyl derivative |
| Hydroxyl | O-Alkylation | 1. Amine protection (e.g., Boc₂O); 2. Alkyl halide, base | O-alkyl ether derivative |
| Hydroxyl | O-Acylation | 1. Amine protection (e.g., Boc₂O); 2. Acyl chloride/anhydride, base | O-acyl ester derivative |
Intramolecular Cyclization Reactions and Annulation Strategies
The vicinal (or 1,2-) arrangement of the amino and hydroxyl groups in this compound provides a versatile platform for intramolecular cyclization reactions, leading to the formation of fused bicyclic systems. These reactions are of significant interest in the synthesis of complex heterocyclic scaffolds.
A common strategy involves the conversion of the hydroxyl group into a suitable leaving group, followed by intramolecular nucleophilic attack by the amino group. For example, treatment of the N-protected amino alcohol with mesyl chloride or tosyl chloride would generate a sulfonate ester at the C3 position. Subsequent deprotection of the amine and treatment with a base would be expected to induce an intramolecular SN2 reaction, leading to the formation of a fused aziridine (B145994) ring system.
Alternatively, the amino and hydroxyl groups can participate in condensation reactions with bifunctional reagents to form new heterocyclic rings. For instance, reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a cyclic carbamate. Similarly, reaction with aldehydes or ketones can yield fused oxazolidine derivatives.
Annulation strategies can also be envisioned where the amino and hydroxyl groups act as a dinucleophile in reactions with suitable electrophilic partners. For example, reaction with a β-keto ester could potentially lead to the formation of a fused pyranone or pyridinone ring system, depending on the reaction conditions and the subsequent cyclization pathway.
Conformational Dynamics of the Oxane Ring and its Impact on Reactivity
The oxane ring of this compound is not planar and, like cyclohexane, adopts a chair conformation as its most stable arrangement to minimize torsional and steric strain. The substituents on the ring, the amino and hydroxyl groups, can occupy either axial or equatorial positions. The relative stability of the two possible chair conformations is determined by the steric interactions of these substituents with the rest of the ring.
In the case of a (3S,4S)-disubstituted oxane, there are two possible chair conformations that can be in equilibrium. In one conformation, the C3-hydroxyl group is axial and the C4-amino group is equatorial (ax, eq). In the other, the hydroxyl group is equatorial and the amino group is axial (eq, ax). Generally, substituents prefer to occupy the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. The relative size of the amino and hydroxyl groups, as well as any protecting groups attached to them, will influence the conformational equilibrium.
The conformational preference of the oxane ring has a profound impact on the reactivity of the amino and hydroxyl groups.
Impact on Reactivity:
Steric Hindrance: An axial substituent is generally more sterically hindered to approach by a reagent than an equatorial substituent. Therefore, the rate of reactions at the amino or hydroxyl group can be significantly influenced by its preferred orientation. For example, an equatorial hydroxyl group would be expected to react more readily with a bulky acylating agent than an axial one.
Stereoelectronic Effects: The orientation of the substituents can also influence reactivity through stereoelectronic effects. For instance, the efficiency of an intramolecular cyclization reaction, such as the formation of a fused aziridine, would be highly dependent on the ability of the molecule to adopt a conformation that allows for the anti-periplanar alignment of the attacking nucleophile (the amino group) and the leaving group on the adjacent carbon.
The table below summarizes the key conformational features and their implications for reactivity.
| Feature | Description | Impact on Reactivity |
| Chair Conformation | The oxane ring predominantly exists in a low-energy chair conformation. | Determines the spatial arrangement of substituents. |
| Axial vs. Equatorial Substituents | The amino and hydroxyl groups can be in either axial or equatorial positions. | Equatorial positions are generally less sterically hindered and more reactive towards bulky reagents. |
| 1,3-Diaxial Interactions | Steric repulsion between axial substituents on the same side of the ring. | Destabilizes conformations with bulky axial groups, influencing the conformational equilibrium. |
| Stereoelectronic Control | The specific spatial arrangement of orbitals can favor or disfavor certain reaction pathways. | Crucial for intramolecular reactions where specific geometric alignments are required for optimal orbital overlap. |
Applications of 3s,4s 4 Aminooxan 3 Ol Hydrochloride As a Chiral Building Block
Construction of Enantiomerically Pure Complex Organic Molecules
The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical and materials science. Chiral building blocks, such as (3S,4S)-4-aminooxan-3-ol hydrochloride, are instrumental in this field. mdpi.comresearchgate.net The defined stereochemistry at the C3 and C4 positions of the oxane ring serves as a foundation for establishing new stereocenters with high diastereoselectivity.
The bifunctional nature of the molecule, possessing both a nucleophilic amino group and a hydroxyl group, allows for sequential or orthogonal chemical transformations. This enables chemists to construct complex molecular architectures step-by-step without compromising the initial stereochemical purity. For instance, the amino group can be acylated or alkylated, while the hydroxyl group can be etherified, esterified, or used as a directing group in subsequent reactions. This versatility makes it a valuable synthon for creating target molecules with multiple, well-defined chiral centers, which is often a requirement for biologically active compounds. nih.gov
Synthesis of Diversified Heterocyclic Compounds and Scaffolds
The structure of (3S,4S)-4-aminooxan-3-ol is a precursor for the synthesis of more complex nitrogen-containing heterocyclic systems. nih.govorganic-chemistry.org The intramolecular reaction between the amino and hydroxyl groups, or their derivatives, can lead to the formation of fused or bridged bicyclic systems. For example, activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amine could yield bicyclic structures containing a nitrogen atom at the bridgehead.
Furthermore, the compound can react with other bifunctional reagents to construct new heterocyclic rings appended to the oxane core. These synthetic strategies are employed to generate novel molecular scaffolds that can be explored for various applications in medicinal chemistry and material science. The synthesis of such nitrogen heterocycles is a major focus in drug discovery due to their prevalence in natural products and approved pharmaceuticals. nih.gov
While the oxane ring provides a stable scaffold, modifications can be made to alter the physicochemical properties of the resulting molecules. Methodologies such as ring-opening reactions under specific conditions could transform the cyclic ether into a linear, multifunctionalized aliphatic chain, which can then be used in further synthetic elaborations. Alternatively, reactions at the carbon atoms of the oxane ring, although less common, could introduce additional substituents, further diversifying the range of accessible structures derived from this chiral building block.
Role in the Design and Synthesis of Advanced Pharmaceutical Intermediates
The tetrahydropyran (B127337) motif is present in numerous biologically active compounds and approved drugs. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of advanced pharmaceutical intermediates.
The development of potent and selective enzyme inhibitors is a primary goal in drug discovery. The rigid conformation of the oxane ring in this compound can help to pre-organize appended functional groups into a conformation that is optimal for binding to an enzyme's active site, thereby reducing the entropic penalty of binding and potentially increasing potency.
A notable area of application for similar scaffolds is in the development of inhibitors for β-secretase (BACE1), an enzyme implicated in the pathology of Alzheimer's disease. rsc.org Many potent BACE1 inhibitors feature cyclic scaffolds that correctly position functional groups to interact with the enzyme's catalytic aspartate residues and hydrophobic pockets. nih.govresearchgate.net While direct use of the (3S,4S) isomer is not widely documented, related structures like aminopyrrolidines and other substituted cyclic ethers have been successfully incorporated into BACE1 inhibitor designs. nih.gov The stereochemistry and functionality of this compound make it a plausible candidate for designing novel BACE1 inhibitor scaffolds.
Table 1: Examples of BACE1 Inhibitors with Various Scaffolds
| Compound/Scaffold Class | Core Scaffold | Reported BACE1 Inhibitory Potency (IC50) |
|---|---|---|
| Verubecestat (MK-8931) | Aminohydantoin | 7.8 nM |
| Elenbecestat (E2609) | Iminopyrimidinone | 6.9 nM |
| Atabecestat (JNJ-54861911) | Aminothiazine | 7.9 nM |
| Hydroxyproline-derived N-amidinopyrrolidine | Pyrrolidine | Potent activity identified |
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The replacement of natural α-amino acids with constrained mimics is a common strategy in peptidomimetic design. nih.gov
Integration into Small Molecule Libraries for Chemical Biology Studies
The quest for novel bioactive compounds to probe biological systems and to serve as starting points for drug discovery relies heavily on the generation of small molecule libraries with high structural and stereochemical diversity. This compound serves as an excellent scaffold for such libraries due to its distinct functional groups—a primary amine and a secondary alcohol—which can be selectively and orthogonally functionalized.
The integration of this chiral building block into small molecule libraries allows for the systematic exploration of the chemical space around the tetrahydropyran core. In chemical biology, where the goal is to develop tool compounds that can modulate the function of specific proteins or pathways, the well-defined stereochemistry of the scaffold is a significant asset. It ensures that any observed biological activity can be attributed to a specific spatial arrangement of the appended functionalities, facilitating the elucidation of structure-activity relationships (SAR).
Researchers can employ combinatorial chemistry or diversity-oriented synthesis (DOS) strategies to generate a multitude of derivatives. rsc.orgsemanticscholar.org The primary amine can be readily acylated, sulfonated, reductively aminated, or alkylated to introduce a wide array of substituents. Simultaneously or sequentially, the hydroxyl group can be etherified, esterified, or used in nucleophilic substitution reactions. This dual functionalization capability allows for the creation of libraries with diverse physicochemical properties, from polar, hydrogen-bond-donating compounds to more lipophilic, non-polar analogs.
The resulting libraries of substituted aminotetrahydropyranols can be screened against various biological targets, such as enzymes (e.g., kinases, proteases) or receptors, to identify novel modulators. The inherent rigidity of the oxane ring helps to pre-organize the appended substituents in defined vectors, which can lead to higher binding affinities and selectivities compared to more flexible acyclic scaffolds.
Below is a representative table illustrating a hypothetical subset of a small molecule library derived from (3S,4S)-4-aminooxan-3-ol, showcasing the structural diversity that can be achieved through derivatization of its amino and hydroxyl groups.
| Compound ID | R1 (Amine Substituent) | R2 (Hydroxyl Substituent) | Resulting Functional Group | Potential Application Focus |
| L1-001 | Acetyl | H (unmodified) | Amide | Probing enzyme active sites |
| L1-002 | H (unmodified) | Benzyl (B1604629) | Ether | Exploring hydrophobic pockets |
| L1-003 | Benzoyl | Methyl | Amide, Ether | Combination probes |
| L1-004 | Phenylsulfonyl | H (unmodified) | Sulfonamide | Investigating protein-protein interactions |
| L1-005 | 4-Fluorobenzyl (via reductive amination) | Acetyl | Secondary Amine, Ester | Modulating cell permeability |
This table is interactive and represents a conceptual library diversification strategy.
Development of Stereodivergent Synthetic Pathways Leveraging its Chiral Centers
Stereodivergent synthesis is a powerful strategy that enables the preparation of all possible stereoisomers of a target molecule from a single chiral starting material. This approach is invaluable in medicinal chemistry, as different stereoisomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. The two adjacent, pre-defined stereocenters (C3 and C4) in this compound make it an ideal substrate for developing such pathways.
By leveraging the existing (3S,4S) configuration, synthetic chemists can devise routes that either retain or invert the stereochemistry at one or both of these centers to access the (3R,4R), (3S,4R), and (3R,4S) diastereomers of more complex derivatives. This is typically achieved through a sequence of protection, activation, and stereospecific substitution reactions.
Key synthetic manipulations could include:
Retention of Stereochemistry: Protecting the amine and hydroxyl groups and then performing reactions on other parts of a more complex molecule built upon this scaffold ensures that the original (3S,4S) configuration is maintained.
Inversion at C3 (Alcohol): The hydroxyl group at the C3 position can be activated by converting it into a good leaving group (e.g., a tosylate, mesylate, or triflate). Subsequent nucleophilic substitution with an appropriate nucleophile via an S_N2 mechanism will proceed with inversion of configuration, leading to a (3R,4S) product.
Inversion at C4 (Amine): While direct inversion at the amine-bearing carbon is more complex, it can be achieved through methods such as a Mitsunobu reaction on a suitably protected derivative (e.g., converting the amine to a sulfonamide, which can act as a nucleophile after deprotonation) or through an oxidation-reduction sequence. This would yield a (3S,4R) configuration.
Double Inversion: A sequential application of inversion strategies at both C3 and C4 would result in the (3R,4R) diastereomer.
The ability to systematically generate all four stereoisomers from a single, commercially available starting material is highly efficient. It allows for a thorough investigation of the stereochemical requirements for biological activity, enabling the selection of the optimal diastereomer for further development as a therapeutic agent or chemical probe.
The following table outlines a conceptual framework for a stereodivergent synthesis approach starting from a protected (3S,4S)-4-aminooxan-3-ol derivative.
| Starting Configuration | Target Configuration | Key Transformation at C3 (OH) | Key Transformation at C4 (NH2) | Stereochemical Outcome |
| (3S,4S) | (3S,4S) | Protection (e.g., as Benzyl ether) | Protection (e.g., as Boc-carbamate) | Retention |
| (3S,4S) | (3R,4S) | Activation (e.g., Tosylation) -> S_N2 Substitution | Protection | Inversion at C3 |
| (3S,4S) | (3S,4R) | Protection | Mitsunobu Reaction (on a derivative) | Inversion at C4 |
| (3S,4S) | (3R,4R) | Activation -> S_N2 Substitution | Mitsunobu Reaction (on a derivative) | Double Inversion |
This interactive table illustrates the strategic pathways to access different stereoisomers.
Advanced Characterization and Analytical Methodologies for 3s,4s 4 Aminooxan 3 Ol Hydrochloride
Spectroscopic Techniques for Structural Elucidation and Stereochemical Confirmation
Spectroscopic methods are fundamental in determining the molecular structure and confirming the three-dimensional arrangement of atoms in (3S,4S)-4-aminooxan-3-ol hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C-NMR provide critical data for confirming its constitution and the cis relative stereochemistry of the amino and hydroxyl groups.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemical relationships of the hydrogen atoms. The signals for the protons on the oxane ring are expected in the range of 1.5-4.0 ppm. The protons on carbons adjacent to the oxygen atom (C2-H and C6-H) are typically shifted downfield. The key signals for confirming the structure are those of the H3 and H4 protons, which are attached to the carbons bearing the hydroxyl and amino groups, respectively. The cis relationship of these groups in the (3S,4S) isomer influences the coupling constants (J-values) between H3 and H4.
Interactive Table: Predicted ¹H-NMR Spectral Data for this compound in D₂O
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2ax, H6ax | 3.8 - 4.0 | ddd | ~12 (gem), ~12 (ax-ax), ~2 (ax-eq) |
| H2eq, H6eq | 3.2 - 3.4 | ddd | ~12 (gem), ~5 (eq-ax), ~2 (eq-eq) |
| H3 | 3.6 - 3.8 | m | - |
| H4 | 3.0 - 3.2 | m | - |
| H5ax | 1.6 - 1.8 | dddd | ~12 (gem), ~12 (ax-ax), ~5 (ax-eq), ~2 (long-range) |
| H5eq | 2.0 - 2.2 | dddd | ~12 (gem), ~5 (eq-ax), ~2 (eq-eq), ~2 (long-range) |
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, five distinct signals are expected for the oxane ring carbons. The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms. Carbons directly bonded to the ring oxygen (C2 and C6) and the hydroxyl group (C3) will appear significantly downfield.
Interactive Table: Predicted ¹³C-NMR Chemical Shifts for this compound in D₂O
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 65 - 70 |
| C3 | 70 - 75 |
| C4 | 50 - 55 |
| C5 | 25 - 30 |
| C6 | 65 - 70 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. For this compound, these techniques confirm the presence of O-H (hydroxyl), N-H (ammonium), C-O (ether and alcohol), and C-H bonds. The IR and Raman spectra are often complementary.
Key characteristic absorption bands would include a broad absorption in the 3200-3500 cm⁻¹ region in the IR spectrum, corresponding to O-H and N-H stretching vibrations. The C-H stretching of the saturated ring system would appear just below 3000 cm⁻¹. The C-O stretching vibrations for the ether and alcohol functionalities typically result in strong absorptions in the fingerprint region, between 1050 and 1200 cm⁻¹.
Interactive Table: Typical Vibrational Spectroscopy Data for this compound
| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| O-H / N-H | Stretching | 3200 - 3500 (Broad) | 3200 - 3500 (Weak) |
| C-H (sp³) | Stretching | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |
| N-H | Bending (Ammonium) | 1500 - 1600 (Medium) | Weak or inactive |
| C-O | Stretching (Ether/Alcohol) | 1050 - 1200 (Strong) | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. For (3S,4S)-4-aminooxan-3-ol, which has the molecular formula C₅H₁₁NO₂, its protonated form [M+H]⁺ would be analyzed. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
The theoretical exact mass of the protonated free base ([C₅H₁₁NO₂ + H]⁺) is calculated to be 118.08626 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this theoretical value (typically within 5 ppm error) confirms the molecular formula.
Interactive Table: HRMS Data for (3S,4S)-4-aminooxan-3-ol
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₅H₁₂NO₂⁺ | 118.08626 |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for assessing the purity of this compound and, crucially, for determining its enantiomeric and diastereomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution
To confirm that the compound is the single (3S,4S) stereoisomer and to determine its enantiomeric excess (e.e.), Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation.
For the separation of amino alcohols, polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are often effective. A typical method would involve a normal-phase mobile system, such as a mixture of hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol. The different interactions between the enantiomers and the chiral selector of the CSP result in different retention times, allowing for their quantification.
Interactive Table: Exemplar Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, this compound is a polar, non-volatile salt. Therefore, derivatization is required to convert it into a volatile analogue suitable for GC analysis.
A common derivatization strategy involves a two-step process. First, the amino group and the hydroxyl group are reacted with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively. nih.gov These derivatives are significantly more volatile and thermally stable, allowing for successful separation on a standard GC column and subsequent identification by mass spectrometry based on their characteristic fragmentation patterns.
Interactive Table: Typical GC-MS Derivatization and Analysis Protocol
| Step | Description |
| Derivatization | |
| Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in pyridine (B92270) |
| Reaction | Heat sample with reagent at 60-80 °C for 30-60 minutes. |
| GC-MS Analysis | |
| GC Column | DB-5ms or similar non-polar capillary column |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient, e.g., 100 °C hold for 2 min, then ramp to 280 °C at 10 °C/min. |
| MS Detection | Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500. |
Supercritical Fluid Chromatography (SFC) for Diastereomeric and Enantiomeric Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of stereoisomers, offering significant advantages in terms of speed and efficiency over traditional high-performance liquid chromatography (HPLC). chromatographyonline.comnih.gov The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or isopropanol, results in low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption. researchgate.net
For a compound like this compound, which has multiple chiral centers, SFC is particularly adept at resolving both diastereomers and enantiomers. The separation is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in resolving a variety of chiral compounds. nih.govresearchgate.net The selection of the appropriate CSP and mobile phase modifier is critical for achieving optimal separation. A screening approach, utilizing a set of standard chiral columns and modifiers, is often employed to identify the ideal conditions for a specific separation challenge. researchgate.net
The key to successful diastereomeric and enantiomeric separation by SFC lies in the differential interactions between the stereoisomers and the chiral stationary phase. These interactions can be influenced by factors such as the type of organic modifier, the presence of additives, and the chromatographic conditions (e.g., pressure, temperature). The renewed interest in SFC is largely due to advancements in instrumentation that have improved its robustness and reliability for both analytical and preparative scale separations in pharmaceutical development. chromatographyonline.comhplc.eu
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) |
| Mobile Phase | Supercritical CO₂ with organic modifier (e.g., Methanol, Isopropanol) |
| Detection | UV, Mass Spectrometry (MS) |
| Application | Separation of diastereomers and enantiomers |
X-ray Crystallography for Absolute Configuration Assignment and Detailed Conformational Studies
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules in the solid state. nih.govresearchgate.netnih.gov This powerful technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the exact spatial arrangement of atoms to be determined. For this compound, obtaining a suitable single crystal is the prerequisite for analysis. thieme-connect.de
The assignment of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, often referred to as the Bijvoet method. researchgate.net When the crystal contains atoms that scatter X-rays anomalously, the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer identical. By carefully measuring these intensity differences, the absolute stereochemistry of the molecule can be established. The presence of the chlorine atom in the hydrochloride salt can be advantageous for this purpose. researchgate.netthieme-connect.de
Beyond determining the absolute configuration, X-ray crystallography provides a wealth of detailed conformational information. It reveals precise bond lengths, bond angles, and torsion angles, offering insights into the preferred conformation of the oxane ring and the relative orientation of the amino and hydroxyl substituents. This structural data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement.
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit |
| Space Group | Symmetry of the crystal structure |
| Atomic Coordinates | Precise 3D position of each atom in the molecule |
| Bond Lengths & Angles | Detailed molecular geometry |
| Flack Parameter | A value used to confirm the correctness of the assigned absolute configuration researchgate.net |
Computational Chemistry Approaches for Predicting and Confirming Molecular Structure and Reactivity
Computational chemistry provides a powerful theoretical framework to complement experimental data from techniques like X-ray crystallography and spectroscopy. Methods such as Density Functional Theory (DFT) can be used to model the molecular structure of (3S,4S)-4-aminooxan-3-ol and predict various properties. researchgate.net
By performing geometry optimization calculations, theoretical models can predict the most stable conformation of the molecule in the gas phase or in a solvent continuum. These predicted structures, including bond lengths, angles, and dihedral angles, can be compared with experimental data from X-ray crystallography to validate the computational model. Furthermore, computational methods can be used to calculate spectroscopic properties, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net
Computational approaches are also instrumental in exploring the molecule's reactivity. By analyzing the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), insights can be gained into potential reaction pathways. The calculated electrostatic potential map can identify electron-rich and electron-deficient regions of the molecule, which is crucial for predicting intermolecular interactions and sites of reactivity. These theoretical calculations provide a deeper understanding of the molecule's behavior that may not be directly accessible through experimental means alone. researchgate.net
| Property | Significance |
|---|---|
| Optimized Molecular Geometry | Predicts the most stable 3D structure |
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra |
| NMR Chemical Shifts | Aids in the interpretation of experimental NMR data |
| HOMO-LUMO Energies | Provides insights into electronic transitions and reactivity researchgate.net |
| Electrostatic Potential | Maps electron density to predict interaction sites |
Future Perspectives and Emerging Research Avenues
Exploration of Novel Catalytic Methods for Highly Efficient Asymmetric Synthesis of (3S,4S)-4-aminooxan-3-ol Hydrochloride
The development of efficient and highly stereoselective synthetic routes to chiral compounds is a cornerstone of modern organic chemistry. Future research into the synthesis of this compound will likely focus on the exploration of novel catalytic methods that offer high yields, excellent enantioselectivities, and operational simplicity.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. rsc.org The use of small organic molecules as catalysts avoids the use of potentially toxic and expensive metals. rsc.org Future work could explore the use of bifunctional organocatalysts, such as those based on squaramide or cinchona alkaloids, to facilitate cascade reactions that rapidly assemble the tetrahydropyran (B127337) core with the desired stereochemistry. nih.govacs.org For instance, a domino Michael-hemiacetalization reaction of a suitable pronucleophile with an α,β-unsaturated aldehyde could be a promising strategy. nih.gov
Transition-metal catalysis also offers a plethora of opportunities. The development of new chiral ligands for metals like palladium, rhodium, and iridium could enable highly selective transformations. For example, a palladium-catalyzed oxidative Heck redox-relay strategy has been successfully applied to the synthesis of functionalized 2,6-trans-tetrahydropyrans. acs.org Adapting such a strategy could provide a novel and efficient route to this compound and its derivatives.
Biocatalysis, utilizing enzymes to perform stereoselective transformations, presents another exciting frontier. The use of engineered enzymes, such as transaminases or dehydrogenases, could offer a green and highly selective method for the synthesis of chiral amino alcohols and their precursors. rsc.orgmdpi.comresearchgate.net An enzymatic cascade that converts readily available diols to amino alcohols is a particularly attractive approach. rsc.org
| Catalytic Method | Potential Advantages | Key Research Focus |
| Organocatalysis | Metal-free, mild reaction conditions, readily available catalysts. rsc.org | Development of novel bifunctional catalysts for cascade reactions. nih.govacs.org |
| Transition-Metal Catalysis | High efficiency, broad substrate scope, potential for novel transformations. | Design of new chiral ligands for stereocontrol in cyclization reactions. acs.org |
| Biocatalysis | High enantioselectivity, environmentally benign, mild reaction conditions. rsc.orgmdpi.com | Engineering of enzymes for specific substrate recognition and reactivity. researchgate.net |
Development of Advanced Derivatization Chemistries for Diverse Molecular Architectures
The utility of a chiral building block is greatly enhanced by the availability of robust and versatile methods for its derivatization. Future research will undoubtedly focus on developing advanced chemical strategies to modify the amino and hydroxyl groups of this compound, thereby enabling access to a wide array of molecular architectures for applications in drug discovery and materials science.
The primary amine and secondary alcohol functionalities of the molecule are ripe for a variety of chemical transformations. For instance, the amine can be readily acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. The hydroxyl group can be etherified, esterified, or oxidized to a ketone. The development of regioselective and stereoselective derivatization methods will be crucial. For example, methods that allow for the selective functionalization of the amine in the presence of the hydroxyl group, or vice versa, will be highly valuable.
Recent advances in C-H functionalization offer exciting possibilities for the direct modification of the tetrahydropyran ring. nih.govresearchgate.net A palladium-catalyzed stereoselective γ-methylene C-H arylation of aminotetrahydropyran has been reported, followed by α-alkylation or arylation of the corresponding primary amine. nih.govresearchgate.net Applying similar strategies to this compound could lead to the synthesis of highly substituted and structurally diverse derivatives that would be difficult to access through traditional methods.
The synthesis of libraries of derivatives based on the (3S,4S)-4-aminooxan-3-ol scaffold is a key objective for high-throughput screening in drug discovery. nih.gov The development of efficient and reliable derivatization chemistries will be essential for the rapid generation of these libraries.
| Derivatization Strategy | Target Functionality | Potential Applications |
| N-Functionalization | Amino group | Synthesis of amides, ureas, sulfonamides for biological screening. nih.gov |
| O-Functionalization | Hydroxyl group | Formation of ethers and esters to modulate physicochemical properties. |
| C-H Functionalization | Tetrahydropyran ring | Introduction of aryl and alkyl substituents for structure-activity relationship studies. nih.govresearchgate.net |
Expansion of Applications in Chemical Biology and Advanced Materials Science
The unique three-dimensional structure and chirality of this compound make it an attractive scaffold for applications beyond traditional medicinal chemistry, extending into the realms of chemical biology and advanced materials science.
In chemical biology, derivatives of this compound could be used as probes to study biological processes. For example, fluorescently labeled derivatives could be employed in cellular imaging to track the localization and interactions of specific proteins or enzymes. The chiral nature of the molecule could also be exploited in the design of selective inhibitors or modulators of biological targets where stereochemistry is critical for recognition. musechem.com
In advanced materials science, chiral building blocks are increasingly being used to create materials with unique properties. chiralpedia.comrsc.org For instance, incorporating this compound into polymers or supramolecular assemblies could lead to the formation of chiral materials with interesting optical or electronic properties. chiralpedia.com Such materials could find applications in areas like chiral sensing, asymmetric catalysis, and chiroptical devices. rsc.orgresearchgate.net The development of chiral scaffolds for tissue engineering is another promising area, where the chirality of the material can influence cell behavior and tissue regeneration. nih.govresearchgate.netnih.govyoutube.com
| Application Area | Potential Role of this compound | Emerging Research Directions |
| Chemical Biology | Scaffold for chemical probes and modulators of biological targets. | Design of fluorescently labeled derivatives for cellular imaging and target identification. musechem.com |
| Advanced Materials | Chiral building block for polymers and supramolecular assemblies. chiralpedia.com | Exploration of chiroptical properties and applications in chiral sensing and catalysis. rsc.orgresearchgate.net |
| Tissue Engineering | Component of chiral biomaterial scaffolds. nih.govnih.gov | Investigation of the influence of scaffold chirality on cell adhesion, proliferation, and differentiation. researchgate.netyoutube.com |
Sustainable and Green Chemistry Approaches for the Production and Utilization of Chiral Building Blocks
The principles of green chemistry are increasingly influencing the design of chemical processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. Future research on this compound will likely emphasize the development of more sustainable and environmentally friendly methods for its production and use.
This includes the use of greener solvents, such as water or bio-based solvents, in the synthesis of the compound. Catalytic methods, particularly biocatalysis and organocatalysis, are inherently greener than stoichiometric reactions as they reduce waste and often operate under milder conditions. rsc.orgrsc.orgmdpi.com The development of enzymatic cascades that can produce the target molecule from simple, renewable starting materials would be a significant step towards a truly green synthesis. rsc.org
Atom economy is another key principle of green chemistry, and future synthetic routes will aim to maximize the incorporation of all starting materials into the final product. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive in this regard. nih.govacs.org
The lifecycle of the chiral building block should also be considered. This includes the development of methods for the recovery and reuse of catalysts, as well as the design of derivatives that are biodegradable or have a reduced environmental impact.
| Green Chemistry Principle | Application to this compound | Research Focus |
| Use of Renewable Feedstocks | Synthesis from biomass-derived starting materials. | Development of biocatalytic routes from sugars or other renewable resources. |
| Catalysis | Employment of organocatalysts and enzymes. rsc.orgrsc.org | Design of highly active and recyclable catalysts. |
| Atom Economy | Utilization of cascade reactions. nih.govacs.org | Design of one-pot multi-component reactions to minimize waste. |
| Safer Solvents | Replacement of hazardous organic solvents with greener alternatives. | Exploration of reactions in water, ionic liquids, or supercritical fluids. |
Integration with Automated Synthesis and High-Throughput Screening Platforms for Accelerated Discovery
The integration of automated synthesis and high-throughput screening (HTS) has revolutionized the drug discovery process. ewadirect.com Future research will focus on adapting the synthesis and derivatization of this compound to these automated platforms to accelerate the discovery of new bioactive molecules.
Automated synthesis platforms can be used to rapidly generate libraries of derivatives of the chiral building block. nih.govchemrxiv.org This requires the development of robust and reliable synthetic methods that are amenable to automation. Flow chemistry is a particularly promising technology in this area, as it allows for precise control over reaction parameters and can be readily integrated with automated systems. nih.gov
Once these libraries are synthesized, they can be screened for biological activity using HTS assays. thermofisher.comnih.gov This allows for the rapid identification of "hit" compounds that can then be further optimized. The development of chiral libraries for drug discovery is an active area of research, and this compound is an ideal scaffold for the creation of such libraries. dntb.gov.ua The use of HTS for the determination of enantiopurity is also an important consideration in the context of chiral drug discovery. rsc.org
The combination of automated synthesis and HTS will enable a much faster and more efficient exploration of the chemical space around the (3S,4S)-4-aminooxan-3-ol scaffold, ultimately leading to the discovery of new and improved therapeutic agents.
| Technology | Application to this compound | Key Advantages |
| Automated Synthesis | Rapid generation of derivative libraries. nih.govchemrxiv.org | Increased efficiency, reproducibility, and access to a wider range of chemical diversity. |
| High-Throughput Screening (HTS) | Screening of derivative libraries for biological activity. thermofisher.comnih.gov | Rapid identification of hit compounds and structure-activity relationships. ewadirect.com |
| Flow Chemistry | Continuous and automated synthesis of the building block and its derivatives. nih.gov | Precise control over reaction conditions, improved safety, and scalability. |
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes to achieve high purity (>95%) for (3S,4S)-4-aminooxan-3-ol hydrochloride?
- Methodological Answer : Synthesis optimization should prioritize stereochemical control, as the (3S,4S) isomer is distinct from the (3R,4S) configuration . Techniques like asymmetric catalysis or enzymatic resolution may enhance enantiomeric excess. Post-synthesis purification via recrystallization or preparative HPLC (using chiral columns) can improve purity . Analytical validation using LC-MS or NMR (e.g., comparing coupling constants for stereoisomers) is critical to confirm structural integrity .
Q. What analytical methods are recommended to distinguish between (3S,4S) and (3R,4S) stereoisomers of this compound?
- Methodological Answer : Chiral chromatography (e.g., using amylose- or cellulose-based columns) is essential for resolving enantiomers . Nuclear Overhauser Effect (NOE) NMR experiments can differentiate spatial arrangements of substituents, while optical rotation measurements provide supplementary stereochemical data . X-ray crystallography is definitive for absolute configuration determination but requires high-quality single crystals .
Q. What storage conditions are optimal to prevent degradation of this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in sealed, light-resistant containers. Desiccants (e.g., silica gel) should be used to mitigate hygroscopicity, as moisture may hydrolyze the hydrochloride salt . Regular stability testing via HPLC is advised to monitor degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported purity levels (e.g., 95% vs. 97%) for this compound?
- Methodological Answer : Discrepancies may arise from differences in analytical protocols. Cross-validate purity using orthogonal methods:
- HPLC-UV (with diode-array detection for peak homogeneity).
- Mass spectrometry to detect trace impurities .
- Elemental analysis to confirm stoichiometry of C, H, N, and Cl .
- Standardize calibration against certified reference materials to ensure reproducibility .
Q. What role does this compound play in asymmetric synthesis or drug development?
- Methodological Answer : The compound serves as a chiral building block for bioactive molecules, particularly in synthesizing tetrahydropyran-containing pharmaceuticals (e.g., antiviral or enzyme inhibitors) . Its amino and hydroxyl groups enable functionalization via reductive amination or Mitsunobu reactions . Computational modeling (e.g., DFT studies) can predict reactivity and guide derivatization .
Q. How should researchers design experiments to assess the compound’s pharmacokinetic properties?
- Methodological Answer :
- In vitro assays : Evaluate metabolic stability using liver microsomes or hepatocytes.
- Permeability studies : Use Caco-2 cell monolayers to predict intestinal absorption .
- In vivo PK : Administer radiolabeled compound (e.g., ³H or ¹⁴C) to track distribution, metabolism, and excretion in animal models .
- Chiral stability : Monitor epimerization under physiological pH using chiral HPLC .
Q. What strategies mitigate risks of misinterpretation in stereochemical assignments for this compound?
- Methodological Answer :
- Correlate multiple techniques : Combine optical rotation, NMR (e.g., J-coupling), and circular dichroism (CD) for robust stereochemical confirmation .
- Synthetic controls : Compare retention times with authentic (3R,4S) and (3S,4S) standards in chiral HPLC .
- Crystallographic validation : Resolve ambiguous cases via single-crystal XRD .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under ambient conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
